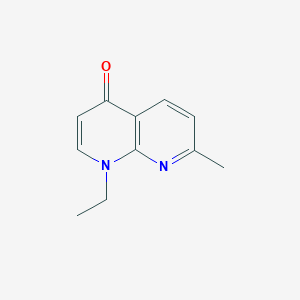

1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine

Descripción general

Descripción

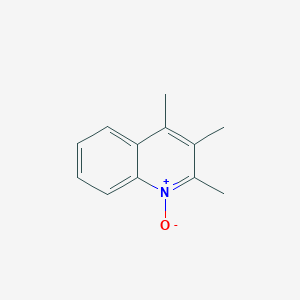

“1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine” is also known as Nalidixic acid . It is a potent antibacterial agent . The compound has a molecular weight of 254.22 .

Synthesis Analysis

Nalidixic acid was synthesized from a large group of 1,8-naphthyridines . The synthetic program was initiated by the discovery of the antibacterial activity of 7-chloro-l, 4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylic acid . Organotin carboxylates of this compound have also been prepared .Molecular Structure Analysis

The empirical formula of Nalidixic acid is C12H12N2O3 . The molecular weight is 232.24 . The structure of the compound includes a 1,8-naphthyridine core .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used to prepare organotin carboxylates . It has also been converted into its methyl ester in the presence of dimethyl sulphate .Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 403.3±45.0 °C at 760 mmHg . The compound has a molar refractivity of 69.6±0.3 cm3 .Aplicaciones Científicas De Investigación

Preparation and Synthesis :

- Kiely (1991) outlined a method for preparing a closely related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, by masking the C2,3 double bond, followed by regiosselective deprotonation, methylation, and regeneration of the C2,3 double bond (Kiely, 1991).

- Plisson and Chenault (2001) converted ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001).

Applications in Antibacterial Agents :

- Sanchez and Rogowski (1987) developed an efficient synthesis for 1-ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which was used as an intermediate in the production of enoxacin, an antibacterial agent (Sanchez & Rogowski, 1987).

- Egawa et al. (1984) investigated pyridonecarboxylic acids as antibacterial agents, including various derivatives of 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, finding some to be more active than enoxacin (Egawa et al., 1984).

- Nishigaki, Mizushima, and Senga (1977) explored N-(1,8-naphthyridin-7-yl)-methylenamine derivatives of a similar compound for their in vitro antibacterial activity (Nishigaki et al., 1977).

Structural Analysis :

- Yasmeen et al. (2012) analyzed the crystal structure of methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate, providing insights into its molecular configuration (Yasmeen et al., 2012).

Biological Metabolism :

- Hamilton et al. (1969) studied the microbiological metabolism of nalidixic acid (a related compound), demonstrating that several fungal species can convert it to metabolites similar to those found in human metabolism (Hamilton et al., 1969).

Mecanismo De Acción

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause respiratory sensitization, skin sensitization, and germ cell mutagenicity . It can also cause specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .

Propiedades

IUPAC Name |

1-ethyl-7-methyl-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-3-13-7-6-10(14)9-5-4-8(2)12-11(9)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFJOULNUAEAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C2=C1N=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145603 | |

| Record name | 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10299-49-7 | |

| Record name | 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)

![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)